molecular formula C10H21NaO4S B13759467 2-Decanol, hydrogen sulfate, sodium salt, (2R)- CAS No. 57689-21-1

2-Decanol, hydrogen sulfate, sodium salt, (2R)-

Cat. No.: B13759467
CAS No.: 57689-21-1
M. Wt: 260.33 g/mol
InChI Key: UOCBNOYTNWINFD-HNCPQSOCSA-M
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Description

2-Decanol, hydrogen sulfate, sodium salt, (2R)- is a chemical compound with the molecular formula C10H21O4S.Na. It is also known by other names such as sodium ®-1-methylnonyl sulfate and sodium, [(2R)-decan-2-yl] sulfate . This compound is characterized by its sulfate group attached to the 2-position of the decanol chain, with the sodium salt form providing solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decanol, hydrogen sulfate, sodium salt, (2R)- typically involves the sulfation of 2-decanol. The process can be carried out using sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous sulfation processes. These processes involve the continuous addition of 2-decanol and the sulfating agent into a reactor, followed by neutralization with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

Types of Reactions

2-Decanol, hydrogen sulfate, sodium salt, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Decanol, hydrogen sulfate, sodium salt, (2R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Decanol, hydrogen sulfate, sodium salt, (2R)- exerts its effects is primarily through its surfactant properties. The sulfate group interacts with water molecules, while the hydrophobic decanol chain interacts with non-polar substances. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Decanol, hydrogen sulfate, sodium salt, (2R)- is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its effectiveness in various applications. The balance between its hydrophobic and hydrophilic regions also makes it suitable for specific industrial and research applications .

Properties

CAS No.

57689-21-1

Molecular Formula

C10H21NaO4S

Molecular Weight

260.33 g/mol

IUPAC Name

sodium;[(2R)-decan-2-yl] sulfate

InChI

InChI=1S/C10H22O4S.Na/c1-3-4-5-6-7-8-9-10(2)14-15(11,12)13;/h10H,3-9H2,1-2H3,(H,11,12,13);/q;+1/p-1/t10-;/m1./s1

InChI Key

UOCBNOYTNWINFD-HNCPQSOCSA-M

Isomeric SMILES

CCCCCCCC[C@@H](C)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC(C)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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